Bienvenue dans la boutique en ligne BenchChem!

Ramoplanin

Antibacterial susceptibility Staphylococcus aureus MRSA

Ramoplanin is a cyclic glycolipodepsipeptide antibiotic complex (predominantly factor A2) produced by fermentation of Actinoplanes sp. ATCC 33076.

Molecular Formula C25H40N6O7
Molecular Weight 536.6 g/mol
Cat. No. B7950310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamoplanin
Molecular FormulaC25H40N6O7
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC
InChIInChI=1S/C25H40N6O7/c1-3-4-5-6-7-8-21(35)29-17(13-19(26)33)23(36)30-18(14-20(27)34)24(37)31-22(25(38)28-2)15-9-11-16(32)12-10-15/h5-8,15-18,22,32H,3-4,9-14H2,1-2H3,(H2,26,33)(H2,27,34)(H,28,38)(H,29,35)(H,30,36)(H,31,37)/b6-5+,8-7+
InChIKeyYJNHGEDGQOEGCY-BSWSSELBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramoplanin: A Glycolipodepsipeptide Antibiotic with Lipid II-Sequestering Mechanism for Gram-Positive Pathogen Research and Procurement Evaluation


Ramoplanin is a cyclic glycolipodepsipeptide antibiotic complex (predominantly factor A2) produced by fermentation of Actinoplanes sp. ATCC 33076 [1]. It inhibits bacterial cell wall biosynthesis by binding and sequestering Lipid I and Lipid II, peptidoglycan precursors, at a locus distinct from the D-Ala-D-Ala target of glycopeptide antibiotics such as vancomycin [2]. Ramoplanin exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridium difficile, while having poor activity against most Gram-negative organisms [3].

Why Glycopeptide Antibiotics Cannot Substitute for Ramoplanin: Mechanistic Differentiation and Resistance Profile Assessment


Ramoplanin belongs to the structurally distinct glycolipodepsipeptide class, separate from glycopeptides (vancomycin, teicoplanin), lipopeptides (daptomycin), and oxazolidinones (linezolid). Its mechanism of action—sequestration of Lipid I and Lipid II at a binding site different from the N-acyl-D-Ala-D-Ala terminus targeted by vancomycin—confers a critical advantage: ramoplanin retains full activity against vancomycin-resistant Gram-positive pathogens, and no cross-resistance with glycopeptides has been documented [1]. In contrast, vancomycin and teicoplanin share the D-Ala-D-Ala binding target and exhibit cross-resistance in VRE [2]. Consequently, generic substitution of ramoplanin with a glycopeptide in research models or clinical development programs targeting resistant organisms would fail to recapitulate the antimicrobial spectrum, bactericidal kinetics, and anti-spore activity that distinguish ramoplanin.

Ramoplanin Product-Specific Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Procurement Decisions


Superior In Vitro Potency Against Staphylococci: Ramoplanin vs. Vancomycin and Teicoplanin

In a head-to-head susceptibility study of 316 Gram-positive bacteremic isolates, ramoplanin demonstrated MICs of ≤0.25 μg/mL for at least 99% of Staphylococcus aureus isolates and 100% of coagulase-negative staphylococci. For both oxacillin-susceptible and oxacillin-resistant S. aureus and coagulase-negative staphylococci, the activity of ramoplanin surpassed those of both vancomycin and teicoplanin [1]. Against methicillin-resistant S. aureus, ramoplanin was 2–8 times more active than vancomycin or teicoplanin [2].

Antibacterial susceptibility Staphylococcus aureus MRSA

Rapid Bactericidal Kinetics: Ramoplanin Achieves MBC90 in 6 Hours vs. >22 Hours for Vancomycin

Against 75 strains of methicillin- and gentamicin-resistant Staphylococcus aureus (MGRSA), ramoplanin was bactericidal within six hours to all strains at a concentration of 1.0 mg/L. In contrast, the MBC₉₀ for vancomycin was >32 mg/L after 22 hours of exposure, and teicoplanin MBC₉₀ values were 2.5 mg/L and 4.0 mg/L after 26 hours [1]. Ramoplanin thus achieved complete killing at a 32-fold lower concentration and in approximately one-quarter of the time required for vancomycin to reach equivalent bactericidal endpoints.

Bactericidal kinetics Time-kill MBC

Retained Activity Against Vancomycin-Resistant Enterococci (VRE): Ramoplanin Overcomes Glycopeptide Resistance

Ramoplanin was uniformly active against 65 strains of enterococci, including strains highly resistant to vancomycin, penicillin G, and gentamicin, with MBCs usually within a fourfold dilution of the MICs [1]. In time-kill studies, ramoplanin alone demonstrated dose-dependent bactericidal activity against enterococcal strains that resisted killing by vancomycin or by penicillin in combination with gentamicin [1]. This activity is mechanistically explained by ramoplanin's binding to Lipid II at a site distinct from the D-Ala-D-Ala target of vancomycin, such that vancomycin resistance mechanisms (vanA, vanB) do not confer cross-resistance [2].

Vancomycin-resistant Enterococcus VRE Glycopeptide resistance

Activity Against C. difficile with Reduced Vancomycin or Metronidazole Susceptibility: Ramoplanin Maintains MIC ≤0.5 μg/mL

Against 105 toxigenic C. difficile clinical isolates, including 8 vancomycin-intermediate (Vani) strains and 6 metronidazole-resistant (Mtzr) strains, ramoplanin was active at concentrations ranging from 0.03 to 0.5 μg/mL (MIC₅₀ and MIC₉₀ = 0.25 μg/mL; geometric mean MIC = 0.22 μg/mL). All isolates, irrespective of their susceptibility to vancomycin or metronidazole, were considered susceptible to ramoplanin (MIC ≤0.5 μg/mL) [1]. No cross-resistance between ramoplanin and vancomycin has been described due to differences in their structures and mechanisms of action [1].

Clostridium difficile CDI Vancomycin-intermediate

Superior C. difficile Spore Killing: Ramoplanin Reduces Spore Persistence vs. Vancomycin In Vivo

In a comparative hamster model of clindamycin-induced C. difficile infection (CDI), both ramoplanin and vancomycin resolved symptoms rapidly. However, vancomycin was associated with significantly greater persistence of C. difficile spores. Spores were recovered from caecal contents of 19/23 (82.6%) vancomycin-treated hamsters versus 6/23 (26.1%) ramoplanin-treated hamsters (P < 0.05) [1]. Concordant results were observed in an in vitro triple-stage chemostat gut model. Patent data further demonstrate that ramoplanin-exposed spores, when plated on agar, resulted in no observable growth, whereas comparator-exposed spores showed robust growth [2].

Clostridium difficile spores CDI relapse In vivo model

Gram-Positive Selective Spectrum: Ramoplanin Spares Anaerobic Gram-Negative Flora vs. Broader-Spectrum Alternatives

In a panel of 300 Gram-positive and 54 Gram-negative intestinal anaerobic strains, ramoplanin was active at ≤2 μg/mL against 287/300 (95.7%) Gram-positive organisms, including C. difficile (MIC 0.25–0.5 μg/mL) and Clostridium innocuum strains for which vancomycin MIC₉₀ was 16 μg/mL (ramoplanin MIC 0.06–0.25 μg/mL). Conversely, ramoplanin MICs for all 31 Bacteroides fragilis group, Fusobacterium mortiferum-varium, and Veillonella strains were ≥256 μg/mL [1]. This Gram-positive selectivity contrasts with broader-spectrum agents and suggests a lesser disruptive effect on the ecological balance of normal fecal flora [1].

Anaerobic flora Microbiome sparing Gram-positive selectivity

Ramoplanin Application Scenarios: Where the Compound Outperforms Glycopeptide Comparators in Research and Development


VRE and Multidrug-Resistant Enterococcal Infection Models

Ramoplanin's uniform bactericidal activity against vancomycin-resistant enterococci—including strains not killed by vancomycin or penicillin/gentamicin combinations [1]—makes it the reference antibiotic for in vitro and in vivo VRE infection models. Unlike teicoplanin, which shows cross-resistance in vanA-positive strains, ramoplanin's Lipid II binding site completely bypasses glycopeptide resistance mechanisms [2].

C. difficile Relapse and Spore Biology Studies

The demonstrated 3.2-fold reduction in spore recovery in ramoplanin-treated versus vancomycin-treated hamsters (P < 0.05) [1] directly supports the use of ramoplanin in CDI relapse models and spore germination/viability assays. Ramoplanin-treated spores exhibit no observable growth upon plating, a property not shared by vancomycin or metronidazole [2], making ramoplanin essential for studies focused on spore eradication endpoints.

MRSA and MDRSA Time-Kill and Pharmacodynamic Profiling

Ramoplanin's rapid bactericidal kinetics—achieving complete killing of all MGRSA strains within 6 hours at 1.0 mg/L, compared to >32 mg/L and >22 hours for vancomycin [1]—position it as the compound of choice for time-kill curve studies, in vitro pharmacokinetic/pharmacodynamic (PK/PD) modeling, and biofilm eradication assays where rapid bactericidal action is a critical experimental variable.

Gut Microbiome-Sparing Antibiotic Prophylaxis Models

Ramoplanin's extreme Gram-positive selectivity (≥128-fold MIC difference between susceptible Gram-positive anaerobes and resistant Gram-negative flora) [1] supports its application in gut decontamination and selective digestive tract decolonization models where preservation of Gram-negative anaerobic microbiota is experimentally required. This selectivity profile is not matched by vancomycin or metronidazole in the same assay systems [1].

Quote Request

Request a Quote for Ramoplanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.